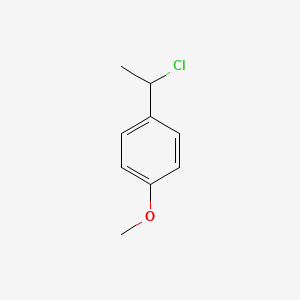

Benzene, 1-(1-chloroethyl)-4-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Chloroethyl)benzene” is a chemical compound with the molecular formula C8H9Cl . It’s also known by other names such as “1-chloroethylbenzene”, “1-Chloro-1-phenylethane”, and "1-Phenylethyl chloride" .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis

The molecular structure of “(1-Chloroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . The compound has a molecular weight of 140.61 g/mol . Chemical Reactions Analysis

Benzene derivatives are more susceptible to radical addition reactions than to electrophilic addition . In strong sunlight or with radical initiators, benzene adds halogens to give hexahalocyclohexanes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Chloroethyl)benzene” include a molecular weight of 140.61 g/mol . The compound has a boiling point of 90 °C at 33 mmHg .Wissenschaftliche Forschungsanwendungen

Morphological and Optical Studies in Electrochemical Cells

1-(1-Chloroethyl)-4-methoxybenzene derivatives have been synthesized and utilized in the development of polymers, notably in the synthesis of homo- and copolymers for applications in light-emitting electrochemical cells (LECs). These derivatives, specifically MEH-BCM and MTEM-BCM, have been crucial in enhancing the performance of LECs. The study conducted by Carvalho et al. (2001) involved comprehensive morphological and optical studies using techniques like atomic force microscopy (AFM) and UV-Vis absorption and photoluminescence spectroscopy to analyze the performance and characteristics of these polymers and their blends (Carvalho et al., 2001).

Molecular Structure and Encapsulation Properties

The derivative has also been part of the study for the synthesis and conformational properties of nonsymmetric pillar[5]arenes. Kou et al. (2010) explored the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, which resulted in the formation of regioisomeric pillar[5]arenes. These structures demonstrated the ability to encapsulate guest molecules like CH3CN, showcasing the compound's potential in creating inclusion compounds with distinct molecular arrangements and encapsulation capabilities (Kou et al., 2010).

Chloromethylation and Selectivity Improvement

Further research into the chloromethylation of 4-iso-Octyl-1-methoxyl Benzene, a related derivative, aimed to improve yield and selectivity under specific catalysis conditions. The study by Yang Yi (2009) provided valuable insights into the reaction conditions and characteristics of the product, underlining the importance of these derivatives in fine chemical synthesis and their potential in various industrial applications (Yang Yi, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(1-chloroethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHVYBULNCPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456520 |

Source

|

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(1-chloroethyl)-4-methoxy- | |

CAS RN |

1538-89-2 |

Source

|

| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)